Cetocycline

説明

Cetocycline has been reported in Amycolatopsis sulphurea with data available.

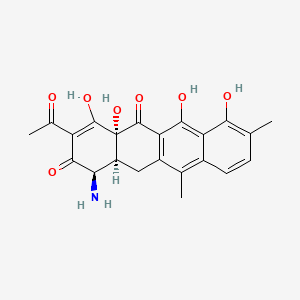

Structure

3D Structure

特性

CAS番号 |

29144-42-1 |

|---|---|

分子式 |

C22H21NO7 |

分子量 |

411.4 g/mol |

IUPAC名 |

(1R,4aR,12aS)-3-acetyl-1-amino-4,4a,6,7-tetrahydroxy-8,11-dimethyl-12,12a-dihydro-1H-tetracene-2,5-dione |

InChI |

InChI=1S/C22H21NO7/c1-7-4-5-10-8(2)11-6-12-16(23)19(27)13(9(3)24)20(28)22(12,30)21(29)15(11)18(26)14(10)17(7)25/h4-5,12,16,25-26,28,30H,6,23H2,1-3H3/t12-,16+,22+/m0/s1 |

InChIキー |

LUYXWZOOMKBUMB-ONJZCGHCSA-N |

異性体SMILES |

CC1=C(C2=C(C3=C(C[C@H]4[C@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O |

正規SMILES |

CC1=C(C2=C(C3=C(CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O |

同義語 |

Abbott 40728 cetocycline cetotetrine chelocardin chelocardin, (4alpha,4abeta,12abeta)-isomer chelocardin, hydrochloride, (4R-(4alpha,4abeta,12abeta))-isomer chelocardin, monosodium salt, (4R-(4alpha,4abeta,12abeta))-isome |

製品の起源 |

United States |

Foundational & Exploratory

Chelocardin: A Historical and Technical Review of an Atypical Tetracycline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the history, mechanism of action, and antibacterial properties of chelocardin, an atypical tetracycline antibiotic. It also delves into the development of its derivatives and the renewed interest in this compound class for combating antimicrobial resistance.

Introduction and Historical Context

Chelocardin (CHD) is a broad-spectrum antibiotic that was first isolated and described in the early 1960s and 1970s.[1][2][3] As a member of the atypical tetracyclines, it exhibits a chemical structure distinct from classical tetracyclines like doxycycline and minocycline.[1] While classical tetracyclines have a characteristic kink in their four-ring system, chelocardin possesses a more planar architecture.[4]

Initial studies revealed its potent activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional tetracyclines.[5][6] This promising profile led to clinical investigations, including a small phase II clinical trial for treating urinary tract infections (UTIs), where it demonstrated signs of efficacy.[5][7][8][9] However, its development was subsequently abandoned for reasons that are not well-documented in public records.[7][9]

In recent years, with the escalating crisis of antimicrobial resistance, there has been a resurgence of interest in neglected natural compounds like chelocardin.[5][10][11] Modern biosynthetic engineering techniques have enabled the creation of novel derivatives, such as amidochelocardin (CDCHD), which exhibits improved potency and a better resistance profile.[1][2][5][12]

Chemical Structure

Chelocardin's unique, planar four-ring core structure is a key determinant of its distinct biological activity compared to other tetracyclines.[1][4] A significant advancement in the development of this antibiotic class is the creation of 2-carboxamido-2-deacetyl-chelocardin (amidochelocardin, CDCHD) through biosynthetic engineering.[5][12] This modification, which adds a carboxamido group, has been shown to enhance the antibacterial spectrum and overcome certain resistance mechanisms.[5][7][9]

Mechanism of Action: A Dual-Target Approach

Chelocardin exhibits a concentration-dependent dual mechanism of action, a feature that distinguishes it from classical tetracyclines and may contribute to a lower propensity for resistance development.[1][2][6]

-

Protein Synthesis Inhibition: At lower concentrations, chelocardin functions similarly to traditional tetracyclines by inhibiting bacterial protein synthesis. It targets the bacterial ribosome, interfering with the peptidyl transferase center on the 50S subunit, which ultimately halts peptide chain elongation.[6]

-

Membrane Disruption: At higher, clinically relevant concentrations, chelocardin's primary target shifts to the bacterial cytoplasmic membrane.[6] It disrupts the membrane integrity, causing depolarization without forming large pores.[6] This action is a significant departure from the ribosomal inhibition characteristic of the tetracycline class.

This dual mechanism means that even if a bacterium develops resistance to the ribosomal-targeting action, the membrane-disrupting activity can still be effective.

Antibacterial Spectrum and Efficacy

Chelocardin and its derivative, amidochelocardin, have demonstrated a broad spectrum of activity against a range of clinically significant pathogens, including those on the ESKAPE list (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[5][10] Notably, these compounds retain activity against many tetracycline-resistant strains.[5][6] The improved derivative, CDCHD, has closed some of the activity gaps of the parent molecule, showing enhanced potency against pathogens like P. aeruginosa.[5]

| Bacterial Strain | Antibiotic | MIC (µg/mL) | MBC (µg/mL) | Reference |

| K. pneumoniae ATCC 43816 | CHD | 5 | 16 | [8] |

| K. pneumoniae ATCC 43816 | CDCHD | 1.25 | 8 | [8] |

| E. coli ATCC 25922 | CHD | 2 | Not specified | [8] |

| E. coli ATCC 25922 | CDCHD | 2 | Not specified | [8] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Mechanisms of Resistance

The primary mechanism of acquired resistance to chelocardin in Gram-negative bacteria like K. pneumoniae is the upregulation of efflux pumps.[5][10][11] Specifically, mutations in the ramR gene, a repressor, can lead to increased expression of the AcrAB-TolC efflux pump system.[5][11] This pump actively transports chelocardin out of the bacterial cell, reducing its intracellular concentration and efficacy.

A significant advantage of the engineered derivative, amidochelocardin (CDCHD), is its ability to overcome this resistance mechanism.[5][10][11] CDCHD is not effectively removed by the AcrAB-TolC pump, thus retaining its activity against strains that have developed resistance to the parent compound.[5][11]

Experimental Protocols

This section outlines the general methodologies employed in the study of chelocardin and its derivatives.

The MIC, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a standard measure of in vitro efficacy.

-

Procedure: MIC values are typically determined by the broth microdilution method following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Preparation: Bacterial strains are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units [CFU]/mL).

-

Assay: Serial twofold dilutions of the antibiotic are prepared in 96-well microtiter plates containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Incubation: The standardized bacterial inoculum is added to each well, and the plates are incubated at 37°C for 16-20 hours.

-

Reading: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible turbidity.[5] For studies involving uropathogens, artificial urine medium may be used to better simulate the physiological environment of a UTI.[5]

The MBC is the lowest concentration of an antibiotic that results in a 99.9% reduction in the initial bacterial inoculum.

-

Procedure: Following the determination of the MIC, a small aliquot (e.g., 3 µL) is taken from the wells of the microtiter plate that show no visible growth.[5]

-

Plating: This aliquot is plated onto a suitable agar medium (e.g., blood agar).

-

Incubation: The plates are incubated overnight at 37°C.

-

Reading: The MBC is the lowest concentration from which no bacterial growth is observed on the agar plate, corresponding to a ≥99.9% kill rate.[5]

Murine infection models are crucial for evaluating the pharmacokinetics and pharmacodynamics of new antibiotics.

-

Neutropenic Thigh Infection Model: This model is used to assess the efficacy of an antibiotic in immunocompromised animals. Mice are rendered neutropenic and then infected in the thigh muscle with a specific bacterial strain. The reduction in bacterial burden in the thigh is measured after treatment with the antibiotic.[8]

-

Ascending Urinary Tract Infection Model: To evaluate potential treatments for UTIs, this model involves infecting the bladder of mice with a uropathogenic bacterial strain. The effectiveness of the antibiotic is determined by measuring the reduction of bacterial load in the bladder and kidneys.[8]

Conclusion and Future Outlook

Chelocardin represents a compelling case for the re-evaluation of historical antibiotics in the modern era of drug resistance. Its dual mechanism of action and its activity against resistant pathogens make it an attractive scaffold for further development. The success of biosynthetic engineering in creating amidochelocardin, a derivative with superior properties, highlights a promising pathway for optimizing natural products into next-generation therapeutics.[1][2][5] Further preclinical and clinical studies are warranted to fully assess the potential of chelocardin and its analogs to address the critical need for new treatments for complicated infections, particularly those caused by multidrug-resistant Gram-negative bacteria.

References

- 1. ascenion.de [ascenion.de]

- 2. ASCENION GmbH - Novel Chelocardin Derivatives – resistance breaking atypical tetracyclines with broad-spectrum antibiotic activity [ascenion.de]

- 3. Preclinical development of Amidochelocardins | German Center for Infection Research [dzif.de]

- 4. researchgate.net [researchgate.net]

- 5. Amidochelocardin Overcomes Resistance Mechanisms Exerted on Tetracyclines and Natural Chelocardin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual mechanism of action of the atypical tetracycline chelocardin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Interaction of the Atypical Tetracyclines Chelocardin and Amidochelocardin with Renal Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Amidochelocardin Overcomes Resistance Mechanisms Exerted on Tetracyclines and Natural Chelocardin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Analysis of Cetocycline's Activity Against Gram-Negative Bacteria

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cetocycline, also known as Chelocardin, is a tetracycline analog antibiotic with notable activity against a range of gram-negative bacteria. This technical guide provides a comprehensive analysis of its antibacterial properties, focusing on its mechanism of action, in vitro efficacy, and the experimental methodologies used for its evaluation. Quantitative data from seminal and recent studies are presented in structured tables for comparative analysis. Detailed experimental protocols, aligned with Clinical and Laboratory Standards Institute (CLSI) guidelines, are provided to ensure reproducibility. Furthermore, key pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of Cetocycline's molecular interactions and evaluation processes.

Introduction

First described in the 1960s, Cetocycline (Chelocardin) is a tetracycline-class antibiotic that demonstrated greater potency against many aerobic gram-negative bacilli compared to the parent tetracycline[1][2]. Unlike many tetracyclines which are primarily bacteriostatic, Cetocycline exhibits bactericidal activity at concentrations two to four times its minimum inhibitory concentration (MIC)[1][2]. Its efficacy extends to some tetracycline-resistant strains, making it a compound of continued interest in the era of rising antimicrobial resistance. This guide synthesizes historical and contemporary data to provide an in-depth resource for the scientific community.

Mechanism of Action

Cetocycline, like other tetracyclines, primarily functions by inhibiting bacterial protein synthesis. This is achieved through its binding to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action effectively halts the elongation of the polypeptide chain, leading to the cessation of protein production and, at sufficient concentrations, bacterial cell death.

Cellular Uptake in Gram-Negative Bacteria

The entry of Cetocycline into gram-negative bacteria is a multi-step process involving passage through both the outer and inner membranes.

Caption: Cetocycline uptake pathway in gram-negative bacteria.

Ribosomal Inhibition

Once in the cytoplasm, Cetocycline binds to the 30S ribosomal subunit, leading to the inhibition of protein synthesis.

Caption: Cetocycline's inhibition of protein synthesis at the ribosome.

In Vitro Activity Against Gram-Negative Bacteria

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Cetocycline against various gram-negative bacteria from key studies.

Table 1: Cetocycline MIC Data from Proctor et al. (1978)[1][2][3]

| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | 100 | 0.2 - 12.5 | 0.8 | 3.1 |

| Klebsiella pneumoniae | 50 | 0.4 - 25 | 1.6 | 6.2 |

| Enterobacter species | 25 | 0.4 - 25 | 3.1 | 12.5 |

| Serratia species | 25 | 1.6 - >100 | 12.5 | >100 |

| Proteus mirabilis | 25 | 0.8 - 50 | 3.1 | 25 |

| Proteus (indole-pos) | 25 | 0.8 - 50 | 6.2 | 25 |

| Providencia species | 10 | 3.1 - 50 | 12.5 | 50 |

| Pseudomonas aeruginosa | 50 | >100 | >100 | >100 |

Table 2: Chelocardin (CHD) and Amidochelocardin (CDCHD) MIC Data from Hennessen et al. (2020)

| Bacterial Species (Uropathogenic Isolates) | Number of Strains | Compound | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | 20 | CHD | 1 - 4 | 2 | 4 |

| CDCHD | 2 - 8 | 4 | 8 | ||

| Klebsiella pneumoniae | 10 | CHD | 2 - 8 | 4 | 8 |

| CDCHD | 4 - 16 | 8 | 16 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Cetocycline's activity.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07-A10 guidelines.

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.

Materials:

-

Cetocycline analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of Cetocycline in a suitable solvent at a concentration of 1280 µg/mL.

-

Serial Dilution: Perform a two-fold serial dilution of the Cetocycline stock solution in CAMHB in the 96-well microtiter plate to achieve a range of concentrations (e.g., 0.125 to 128 µg/mL).

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Incubation: Incubate the inoculated plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of Cetocycline at which there is no visible growth of the bacteria.

Caption: Workflow for MIC determination by broth microdilution.

Disk Diffusion Susceptibility Testing

This protocol is based on the CLSI M02-A12 guidelines.

Objective: To qualitatively determine the susceptibility of a bacterial isolate to an antimicrobial agent.

Materials:

-

Cetocycline-impregnated paper disks (concentration to be determined based on MIC breakpoints)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Calipers or ruler

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and streak it evenly over the entire surface of an MHA plate in three different directions to ensure confluent growth.

-

Disk Application: Aseptically apply the Cetocycline disk to the surface of the inoculated agar plate.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

Reading Results: Measure the diameter of the zone of growth inhibition around the disk in millimeters. Interpret the results as susceptible, intermediate, or resistant based on established CLSI breakpoints.

Resistance Mechanisms

Resistance to tetracyclines, including Cetocycline, in gram-negative bacteria can occur through several mechanisms. The most common is the acquisition of genes encoding for efflux pumps that actively transport the drug out of the cell. Another significant mechanism is the production of ribosomal protection proteins that prevent the binding of the antibiotic to the ribosome.

A study by Hennessen et al. (2020) found that resistance to the natural chelocardin in Klebsiella pneumoniae was primarily due to mutations in the ramR gene, leading to the overexpression of the AcrAB-TolC efflux pump. Interestingly, the bioengineered derivative, amidochelocardin, was able to overcome this resistance mechanism.

Conclusion

Cetocycline remains a noteworthy tetracycline analog due to its bactericidal activity and efficacy against a range of gram-negative pathogens. While resistance can emerge, particularly through efflux pump overexpression, newer derivatives show promise in overcoming these mechanisms. The standardized protocols outlined in this guide are essential for the accurate and reproducible evaluation of Cetocycline and other novel antimicrobial agents. Further research into the structure-activity relationships of Cetocycline analogs may lead to the development of more potent and resilient antibiotics to combat the growing threat of multidrug-resistant gram-negative infections.

References

- 1. Cetocycline, Tetracycline Analog: In Vitro Studies of Antimicrobial Activity, Serum Binding, Lipid Solubility, and Uptake by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cetocycline, tetracycline analog: in vitro studies of antimicrobial activity, serum binding, lipid solubility, and uptake by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Pharmacokinetics and Pharmacodynamics of Cetocycline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetocycline, also known as chelocardin, is a tetracycline analog with a distinct spectrum of activity and a dual mechanism of action that sets it apart from conventional tetracyclines. This technical guide provides a comprehensive overview of the in vitro pharmacokinetics and pharmacodynamics of Cetocycline, summarizing key data, detailing experimental methodologies, and visualizing its mechanisms of action.

In Vitro Pharmacokinetics

Serum Protein Binding

Cetocycline exhibits high affinity for serum proteins. In vitro studies have demonstrated that more than 80% of Cetocycline is bound to serum proteins .[1] This high level of protein binding can influence the free drug concentration available to exert its antimicrobial effect.

Lipid Solubility

Cetocycline is characterized by its high lipid solubility.[1] This property facilitates its passage through the lipid bilayers of bacterial membranes, contributing to its uptake by susceptible bacteria.

Bacterial Uptake

In vitro studies have shown that Cetocycline is more readily taken up by susceptible bacteria compared to tetracycline.[1] However, a direct correlation between the extent of drug uptake and bacterial susceptibility has not been consistently observed, with the exception of a strain of Proteus vulgaris.[1]

In Vitro Pharmacodynamics

Antimicrobial Spectrum and Potency

Cetocycline demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Notably, it is often more active than tetracycline against many clinical isolates of aerobic Gram-negative bacilli.[1] However, it is less active against staphylococci and shows no activity against Pseudomonas aeruginosa.[1]

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Cetocycline and Tetracycline against Various Bacterial Species

| Bacterial Species | Cetocycline MIC (µg/mL) | Tetracycline MIC (µg/mL) |

| Staphylococcus aureus | 12.5 | 0.78 |

| Streptococcus pyogenes | 3.12 | 0.2 |

| Enterococcus faecalis | 6.25 | 12.5 |

| Escherichia coli | 3.12 | 6.25 |

| Klebsiella pneumoniae | 3.12 | 12.5 |

| Enterobacter cloacae | 3.12 | 12.5 |

| Proteus mirabilis | 6.25 | 25 |

| Salmonella typhimurium | 3.12 | 6.25 |

| Pseudomonas aeruginosa | >100 | >100 |

Data compiled from publicly available research. Specific values may vary depending on the strain and testing methodology.

Bactericidal Activity

A key pharmacodynamic feature of Cetocycline is its bactericidal activity against susceptible enteric Gram-negative bacteria. This killing effect is typically observed at concentrations two to four times higher than the minimum inhibitory concentration (MIC).[1] In contrast, traditional tetracyclines are generally considered bacteriostatic.

Table 2: Time-Kill Kinetics of Cetocycline against Klebsiella pneumoniae

| Time (hours) | 0.5 x MIC (log10 CFU/mL) | 2 x MIC (log10 CFU/mL) |

| 0 | ~6.5 | ~6.5 |

| 2 | ~7.0 | ~5.5 |

| 4 | ~7.5 | ~4.5 |

| 8 | ~8.0 | ~3.5 |

| 24 | ~8.5 | <3.0 |

Note: This table presents illustrative data based on descriptions of Cetocycline's bactericidal activity. Specific quantitative time-kill data for Cetocycline is limited in publicly available literature.

In Vitro Resistance

Resistance to Cetocycline can develop through mechanisms that affect drug accumulation and target site modification.

-

Efflux Pumps: Overexpression of efflux pumps, such as the AcrAB-TolC system in Klebsiella pneumoniae, has been identified as a mechanism of resistance to chelocardin. This can be caused by mutations in regulatory genes like ramR.

-

Ribosomal Protection: As with other tetracyclines, modifications to the 30S ribosomal subunit can prevent effective binding of Cetocycline, leading to resistance.

-

Frequency of Resistance: While specific data on the frequency of spontaneous resistance to Cetocycline is limited, studies on other novel antibiotics suggest that this is a critical parameter in assessing the long-term viability of an antimicrobial agent. The frequency of single-step mutations conferring reduced susceptibility is a key measure. For example, for some novel agents, this frequency can be as low as 1.35 × 10⁻⁸ to 3.86 × 10⁻⁹.

Mechanism of Action

Cetocycline exhibits a dual mechanism of action, distinguishing it from conventional tetracyclines.

Inhibition of Protein Synthesis

The primary mechanism of action for Cetocycline, like other tetracyclines, is the inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This blockage halts the elongation of the polypeptide chain, ultimately inhibiting bacterial growth.

References

An In-Depth Technical Guide to the Lipid Solubility and Serum Protein Binding of Cetocycline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lipid solubility and serum protein binding characteristics of Cetocycline, a tetracycline analog antibiotic. The information presented herein is intended to support research, development, and clinical application of this compound by providing key physicochemical data and the experimental context for its determination.

Quantitative Data Summary

The following tables summarize the available quantitative and qualitative data on the lipid solubility and serum protein binding of Cetocycline. For comparative purposes, data for other relevant tetracycline antibiotics may be included where available.

Table 1: Lipid Solubility of Cetocycline

| Compound | Parameter | Value | Method | Reference |

| Cetocycline | Lipid Solubility | Highly lipid soluble | Not Specified | [1][2] |

| Partition Coefficient (logP/logD) | Data not available |

Note: While the primary literature describes Cetocycline as "highly lipid soluble," a specific partition coefficient (logP or logD) has not been reported in publicly available research. This qualitative assessment suggests a high affinity for lipophilic environments.

Table 2: Serum Protein Binding of Cetocycline

| Compound | Serum Protein Binding (%) | Method | Reference |

| Cetocycline | >80% | Not Specified | [1][2] |

Note: The primary study on Cetocycline indicates a high degree of binding to serum proteins. The precise percentage and the specific proteins involved (e.g., albumin, alpha-1-acid glycoprotein) have not been fully elucidated in the available literature.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. While the specific methods used for Cetocycline in the foundational 1978 study by Proctor et al. were not detailed, this section outlines generalized, standard protocols for determining lipid solubility and serum protein binding applicable to tetracycline-class antibiotics.

Determination of Lipid Solubility (Partition Coefficient: logP/logD)

The partition coefficient (logP) is a measure of the differential solubility of a neutral compound between two immiscible phases, typically n-octanol and water. For ionizable compounds like tetracyclines, the distribution coefficient (logD) is determined at a specific pH, which is more physiologically relevant.

Principle: The "shake-flask" method is the traditional and most straightforward technique. A solution of the compound is prepared in one of the immiscible solvents (e.g., water) and then mixed with an equal volume of the other solvent (e.g., n-octanol). After thorough mixing and separation of the phases, the concentration of the compound in each phase is measured.

Materials:

-

Cetocycline hydrochloride

-

n-Octanol (pre-saturated with water)

-

Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

-

Separatory funnels or centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Solutions: Prepare a stock solution of Cetocycline in the aqueous phase (PBS, pH 7.4).

-

Partitioning: In a separatory funnel or centrifuge tube, add a known volume of the Cetocycline stock solution and an equal volume of n-octanol.

-

Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to ensure the compound reaches equilibrium between the two phases.

-

Phase Separation: Allow the mixture to stand until the two phases have clearly separated. If an emulsion forms, centrifugation can be used to facilitate separation.

-

Sampling: Carefully collect an aliquot from both the aqueous and the n-octanol layers.

-

Quantification: Determine the concentration of Cetocycline in each aliquot using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.

-

Calculation: The distribution coefficient (D) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logD is the base-10 logarithm of this value.

Determination of Serum Protein Binding by Equilibrium Dialysis

Equilibrium dialysis is considered the gold standard for measuring the binding of a drug to plasma proteins. It allows for the separation of the unbound (free) drug from the protein-bound drug.

Principle: A semi-permeable membrane, which allows the passage of small molecules like the drug but retains large protein molecules, separates a chamber containing the drug and plasma from a chamber containing only buffer. The free drug diffuses across the membrane until its concentration is equal on both sides. The protein-bound drug remains in the plasma chamber.

Materials:

-

Cetocycline hydrochloride

-

Human or other species-specific serum/plasma

-

Phosphate-buffered saline (PBS), pH 7.4

-

Equilibrium dialysis apparatus (e.g., RED device) with semi-permeable membranes (typically with a molecular weight cutoff of 8-14 kDa)

-

Incubator with shaking capability (set to 37°C)

-

Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Preparation: Prepare a stock solution of Cetocycline and spike it into the serum/plasma to achieve the desired final concentration.

-

Assembly of Dialysis Unit: Assemble the equilibrium dialysis cells according to the manufacturer's instructions, ensuring the semi-permeable membrane is correctly placed between the two chambers.

-

Loading: Add the Cetocycline-spiked plasma to one chamber (the donor chamber) and an equal volume of PBS to the other chamber (the receiver chamber).

-

Incubation: Seal the dialysis unit and incubate at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours). The exact time should be determined in preliminary experiments.

-

Sampling: After incubation, carefully collect aliquots from both the plasma chamber and the buffer chamber.

-

Sample Preparation: To ensure matrix consistency for analysis, the plasma sample can be mixed with an equal volume of clean buffer, and the buffer sample can be mixed with an equal volume of drug-free plasma.

-

Quantification: Determine the concentration of Cetocycline in both samples using a validated analytical method like LC-MS/MS. The concentration in the buffer chamber represents the unbound (free) drug concentration.

-

Calculation: The percentage of protein binding is calculated using the following formula: % Bound = [ (Total Drug Concentration - Unbound Drug Concentration) / Total Drug Concentration ] * 100

Visualizations

The following diagrams illustrate the experimental workflows and conceptual relationships relevant to the study of Cetocycline's physicochemical properties.

Caption: Workflow for Determining Lipid Solubility (logD).

Caption: Workflow for Serum Protein Binding Assay.

Caption: Concept of Serum Protein Binding Equilibrium.

References

- 1. Cetocycline, tetracycline analog: in vitro studies of antimicrobial activity, serum binding, lipid solubility, and uptake by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cetocycline, Tetracycline Analog: In Vitro Studies of Antimicrobial Activity, Serum Binding, Lipid Solubility, and Uptake by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Basis of Cetocycline Binding to the 30S Ribosomal Subunit: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetocycline, a member of the tetracycline class of antibiotics, exerts its antibacterial effect by inhibiting protein synthesis. This is achieved through high-affinity binding to the 30S ribosomal subunit, a key component of the bacterial translation machinery. This technical guide provides an in-depth exploration of the molecular interactions governing this binding, the experimental methodologies used to elucidate these interactions, and a summary of the quantitative data available for the tetracycline class. While specific structural and quantitative data for cetocycline are limited in publicly available literature, the information presented here for closely related tetracyclines provides a robust framework for understanding its mechanism of action.

Introduction

The bacterial ribosome, a complex ribonucleoprotein machine, is a primary target for a multitude of antibiotics. The 30S subunit of the 70S ribosome is responsible for decoding messenger RNA (mRNA). Tetracycline-class antibiotics, including cetocycline, function by binding to the 30S subunit and sterically hindering the attachment of aminoacyl-tRNA (aa-tRNA) to the ribosomal A-site.[1][2][3] This action effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect.[3] Understanding the precise molecular basis of this interaction is paramount for the rational design of new antibiotics to combat the growing threat of antimicrobial resistance.

The Cetocycline Binding Site on the 30S Ribosomal Subunit

The primary binding site for tetracyclines, and by extension cetocycline, is located on the 30S ribosomal subunit.[1][4] This high-affinity site, often referred to as the Tet-1 site, is situated in a cleft between the head and body of the 30S subunit, near the A-site decoding center.[5]

Molecular Interactions:

The binding is predominantly mediated by interactions with the 16S rRNA component of the 30S subunit.[6] Key interactions for the tetracycline class include:

-

Magnesium Ion Chelation: Tetracyclines typically bind as a magnesium ion chelate. The keto-enolate group on the tetracycline core coordinates a Mg2+ ion, which in turn interacts with the phosphate backbone of the 16S rRNA.[1]

-

Hydrogen Bonding: An extensive network of hydrogen bonds forms between the hydrophilic face of the tetracycline molecule and the universally conserved nucleotides of the 16S rRNA. Specific residues in helices h31, h34, and h38 of the 16S rRNA are crucial for this interaction.

-

Hydrophobic Interactions: The hydrophobic face of the tetracycline molecule engages in van der Waals interactions with ribosomal proteins and non-polar regions of the 16S rRNA.

This multi-point attachment ensures a stable and high-affinity binding, effectively blocking the A-site.

Quantitative Binding Data (Tetracycline Class)

| Antibiotic | Target/Organism | Kd (μM) | IC50 (μM) | MIC (μg/mL) | Reference(s) |

| Tetracycline | E. coli Ribosome | ~1-2 | - | - | [7] |

| Tetracycline | T. thermophilus 30S | ~1 | - | - | [1] |

| Tigecycline | E. coli (in vitro translation) | - | ~1 | - | [8] |

| Oxytetracycline | E. coli (susceptible strain) | - | - | 0.5 | [9] |

| Tetracycline | S. pneumoniae (susceptible) | - | - | ≤ 2.0 | [10] |

Note: Kd (dissociation constant) is a measure of binding affinity (lower value indicates higher affinity). IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[11] MIC (minimum inhibitory concentration) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[12][13]

Experimental Protocols

The determination of the molecular basis of antibiotic-ribosome binding relies on a combination of structural, biochemical, and biophysical techniques.

X-ray Crystallography of the 30S-Cetocycline Complex

This technique provides an atomic-resolution structure of the antibiotic bound to its target.

Methodology:

-

Purification of 30S Ribosomal Subunits: 30S subunits are purified from a suitable bacterial species (e.g., Thermus thermophilus or Escherichia coli) through sucrose gradient centrifugation.

-

Crystallization: The purified 30S subunits are crystallized, often in the presence of mRNA and tRNA fragments to mimic a functional state.[14][15]

-

Soaking or Co-crystallization: Cetocycline is introduced to the crystals by either soaking the pre-formed crystals in a solution containing the antibiotic or by co-crystallizing the 30S subunits in the presence of cetocycline.[14]

-

Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the complex.[16]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a powerful alternative to X-ray crystallography, particularly for large and flexible complexes like the ribosome.[17][18][19]

Methodology:

-

Complex Formation: Purified 70S ribosomes or 30S subunits are incubated with cetocycline to form the complex.

-

Vitrification: A small aliquot of the sample is applied to an EM grid and rapidly frozen in liquid ethane to create a thin layer of vitreous ice.[20][21]

-

Data Acquisition: The frozen grids are imaged in a transmission electron microscope under cryogenic conditions.[20]

-

Image Processing and 3D Reconstruction: Thousands of particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the ribosome-cetocycline complex.[20]

Fluorescence-Based Binding Assays

These assays are used to determine the binding affinity (Kd) of the antibiotic for the ribosome.

Methodology (Fluorescence Polarization):

-

Fluorescent Labeling: A fluorescent probe is either attached to the antibiotic of interest or a known ribosome-binding molecule that competes with the antibiotic.[22][23]

-

Binding Reaction: The fluorescently labeled molecule is incubated with varying concentrations of the 30S ribosomal subunit.

-

Measurement: The fluorescence polarization of the solution is measured. Binding of the small fluorescent molecule to the large ribosome slows its rotation, increasing the polarization.[23]

-

Data Analysis: The change in polarization is plotted against the ribosome concentration to determine the Kd.[24][25][26]

Visualizations

Cetocycline Binding to the 30S A-Site

Caption: Cetocycline binds to the 16S rRNA within the A-site of the 30S subunit, blocking aa-tRNA.

Experimental Workflow for Structural Determination

Caption: Workflow for determining the 3D structure of the 30S-cetocycline complex.

Mechanism of Protein Synthesis Inhibition

Caption: Cetocycline interrupts the translation elongation cycle by blocking the ribosomal A-site.

Conclusion

The molecular basis of cetocycline's interaction with the 30S ribosomal subunit is consistent with the well-established mechanism of the tetracycline class of antibiotics. By binding to a highly conserved region of the 16S rRNA at the A-site, cetocycline effectively inhibits bacterial protein synthesis. While cetocycline-specific structural and quantitative data would further refine our understanding, the extensive research on related tetracyclines provides a strong foundation for ongoing drug development and optimization efforts. The experimental protocols detailed herein represent the standard methodologies for characterizing such antibiotic-ribosome interactions and can be directly applied to further investigate cetocycline and novel tetracycline derivatives.

References

- 1. Structural basis for specific, high-affinity tetracycline binding by an in vitro evolved aptamer and artificial riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medicoapps.org [medicoapps.org]

- 3. journals.irapa.org [journals.irapa.org]

- 4. The transfer RNA binding site of the 30 S ribosome and the site of tetracycline inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mapping of the second tetracycline binding site on the ribosomal small subunit of E.coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetracyclines Modify Translation By Targeting Key Human rRNA Substructures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis for potent inhibitory activity of the antibiotic tigecycline during protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The sub-MIC selective window decreases along the digestive tract: determination of the minimal selective concentration of oxytetracycline in sterilised intestinal contents [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. idexx.dk [idexx.dk]

- 13. dickwhitereferrals.com [dickwhitereferrals.com]

- 14. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. X-ray crystal structures of 70S ribosome functional complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The ribosome-structure and functional ligand-binding experiments using cryo-electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. shao.hms.harvard.edu [shao.hms.harvard.edu]

- 19. Ribosome structure determined to near-atomic resolution by cryo-EM - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]

- 20. creative-biostructure.com [creative-biostructure.com]

- 21. Cryo-EM structure and rRNA modification sites of a plant ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Fluorescence polarization method to characterize macrolide-ribosome interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. A fluorescence-based screen for ribosome binding antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Fluorescently labeled ribosomes as a tool for analyzing antibiotic binding - PMC [pmc.ncbi.nlm.nih.gov]

preliminary research on the efficacy and toxicity of Cetocycline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical data on the efficacy and toxicity of Cetocycline (also known as Chelocardin). Cetocycline is an atypical tetracycline antibiotic that has demonstrated potent antibacterial activity, particularly against multidrug-resistant Gram-negative pathogens. This document synthesizes key findings from in vitro and in vivo studies to inform further research and development efforts.

Efficacy Profile

Cetocycline exerts its antibacterial effect through the canonical tetracycline mechanism: inhibition of protein synthesis. Like other tetracyclines, it binds to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the ribosomal acceptor (A) site, thereby halting peptide chain elongation.[1] This action is primarily bacteriostatic, but at higher concentrations, Cetocycline has been shown to be bactericidal.[2]

In Vitro Efficacy

In vitro studies have established Cetocycline as a potent agent against a range of clinical isolates, in some cases demonstrating superior activity compared to traditional tetracycline. Notably, it has shown efficacy against multidrug-resistant uropathogenic bacteria, highlighting its potential for treating complicated urinary tract infections (UTIs).[3][4] A 2020 study emphasized that Cetocycline possesses "resistance-breaking properties," enabling it to evade common tetracycline resistance mechanisms.[3]

Table 1: Comparative In Vitro Activity of Cetocycline (Chelocardin) vs. Traditional Tetracycline

| Bacterial Species | Cetocycline MIC (µg/mL) | Tetracycline MIC (µg/mL) |

| Escherichia coli | 2.0 | - |

| Klebsiella pneumoniae | 1.25 | - |

| Gram-negative bacilli (various) | Generally more active | Generally less active |

| Staphylococci | Less active | More active |

| Pseudomonas aeruginosa | No activity | - |

Note: Data synthesized from multiple sources. MIC values can vary by strain.[2][3][5]

In Vivo Efficacy

Recent preclinical studies have evaluated the efficacy of Cetocycline in murine infection models, providing crucial insights into its pharmacodynamic properties. A 2023 study investigated its performance in both a neutropenic thigh infection model and an ascending UTI model.[5]

In the neutropenic thigh infection model using E. coli and K. pneumoniae, Cetocycline (administered at 50 mg/kg IV) demonstrated significant efficacy, reducing the bacterial burden by approximately 5 log10 units compared to the vehicle control.[5] It proved more effective in this model than its biosynthetic derivative, amidochelocardin.[5]

In an ascending UTI model, Cetocycline showed a significant reduction in bacterial load in the bladder, urine, and kidneys.[5] These findings corroborate earlier, limited Phase II clinical trial data from the 1970s which showed promising activity for UTIs before the drug's development was halted.[5][6]

Table 2: Summary of In Vivo Efficacy in Murine Models

| Infection Model | Pathogen | Cetocycline Dose | Key Outcome |

| Neutropenic Thigh | E. coli ATCC 25922 | 50 mg/kg IV | ~5 log10 reduction in bacterial burden vs. vehicle.[5] |

| Ascending UTI | E. coli C175-94 | 50 mg/kg SC | Significant reduction in bacterial burden in bladder and kidneys.[5] |

Toxicity and Safety Profile

Specific toxicological data for Cetocycline is limited. However, a recent study involving high-dose administration in mice provides preliminary safety insights, which can be contextualized with the known toxicity profile of the broader tetracycline class.

Preclinical Toxicity of Cetocycline

A 2023 study performed a histopathological analysis of livers and kidneys from mice administered a 30 mg/kg intravenous dose of Cetocycline.[7]

-

Renal Toxicity : The analysis did not detect any tissue alterations or signs of immediate overt toxicity in the kidneys.[7] However, a separate 2024 study noted that Cetocycline inhibits renal transporters (hOAT1 and hOAT3), suggesting that further investigation into the risk of nephrotoxicity is warranted.[6][8]

-

Hepatic Toxicity : In the liver, the study observed sporadic extramedullary erythropoiesis and thrombopoiesis, which were interpreted as signs of increased metabolism rather than adverse effects.[7]

General Tetracycline Class Toxicity

For a comprehensive risk assessment, the well-established toxicities of the tetracycline class must be considered. These are generally dose-dependent and include:

-

Gastrointestinal Effects : Nausea, vomiting, and diarrhea are common side effects.[9][10]

-

Photosensitivity : Increased sensitivity to sunlight, potentially leading to severe sunburn, is a known risk.[9][11]

-

Effects on Bones and Teeth : Tetracyclines can cause permanent discoloration of teeth in children under 8 and may affect bone growth in the fetus. They are contraindicated in pediatric patients (under 8) and during pregnancy.[1][9]

-

Hepatotoxicity : High doses can lead to liver damage, particularly in pregnant women or patients with pre-existing renal impairment.[1]

-

Renal Toxicity : Tetracyclines can exacerbate pre-existing renal failure.[1]

Experimental Protocols

In Vitro Efficacy: Minimum Inhibitory Concentration (MIC) Determination

The MIC of Cetocycline against various bacterial strains is typically determined using the broth microdilution method as per Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol: Broth Microdilution MIC Assay

-

Preparation of Antibiotic Plates : A 96-well microtiter plate is prepared with serial two-fold dilutions of Cetocycline in Mueller-Hinton Broth (MHB). The final concentration range should bracket the expected MIC values. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Inoculum Preparation : Bacterial colonies are selected from an 18-24 hour agar plate and suspended in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in MHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation : Each well (except the sterility control) is inoculated with the prepared bacterial suspension.

-

Incubation : The plate is incubated at 37°C for 18-24 hours in ambient air.

-

MIC Determination : The MIC is recorded as the lowest concentration of Cetocycline that completely inhibits visible bacterial growth.[12][13][14]

In Vivo Efficacy: Murine Thigh Infection Model

This model is used to assess the efficacy of an antibiotic in a localized, deep-tissue infection.

Protocol: Neutropenic Murine Thigh Infection Model

-

Induction of Neutropenia : Female CD-1 mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 and -1 prior to infection.

-

Infection : On day 0, mice are anesthetized and injected intramuscularly into the posterior thigh with a 0.1 mL suspension of the challenge pathogen (e.g., E. coli ATCC 25922) at a concentration of ~10^6 CFU/mL.

-

Therapeutic Intervention : Treatment is initiated at a defined time point post-infection (e.g., 2 hours). Cetocycline is administered via a specified route (e.g., intravenous or subcutaneous) at various dosing regimens. A vehicle control group receives a placebo.

-

Endpoint Analysis : At 24 hours post-infection, mice are euthanized. The infected thigh muscle is excised, homogenized in saline, and serially diluted.

-

Quantification : The dilutions are plated on appropriate agar media to determine the bacterial load (CFU/gram of tissue). Efficacy is measured by the reduction in bacterial count compared to the control group.[5]

Visualized Pathways and Workflows

The following diagrams illustrate the mechanism of action, a known resistance pathway, and a typical experimental workflow for Cetocycline.

Caption: Mechanism of action of Cetocycline on the bacterial 30S ribosomal subunit.

Caption: Efflux pump-mediated resistance pathway to Cetocycline in K. pneumoniae.

Caption: Experimental workflow for the murine thigh infection model.

References

- 1. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Amidochelocardin Overcomes Resistance Mechanisms Exerted on Tetracyclines and Natural Chelocardin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Interaction of the Atypical Tetracyclines Chelocardin and Amidochelocardin with Renal Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic and pharmacodynamic evaluation of the atypical tetracyclines chelocardin and amidochelocardin in murine infection models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. my.clevelandclinic.org [my.clevelandclinic.org]

- 10. 5 Common Tetracycline Side Effects: Short and Long-Term Risks - GoodRx [goodrx.com]

- 11. Tetracycline Side Effects: Common, Severe, Long Term [drugs.com]

- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. idexx.com [idexx.com]

- 14. microbe-investigations.com [microbe-investigations.com]

An In-depth Technical Guide to Cetocycline: A Novel Tetracycline Analog for Antibiotic Development

Notice: Information regarding a specific tetracycline analog named "cetocycline" is not available in the public domain. It is possible that this is a developmental drug candidate with limited publicly accessible data or a potential misspelling of a known tetracycline derivative, such as sarecycline.

This guide, therefore, will proceed by presenting a comprehensive overview of the development and analysis of a representative novel tetracycline analog, drawing upon established principles and methodologies widely used in the field of antibiotic research. The data and protocols provided are based on known tetracycline derivatives and serve as a template for the evaluation of a new chemical entity like cetocycline.

Introduction to Tetracycline Analogs

Tetracyclines are a class of broad-spectrum antibiotics that function by inhibiting protein synthesis in bacteria.[1][2] They achieve this by binding to the 30S ribosomal subunit, which in turn prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[3][4] The emergence of bacterial resistance, primarily through efflux pumps and ribosomal protection mechanisms, has necessitated the development of new tetracycline analogs that can overcome these challenges.[1]

Novel tetracycline analogs are designed to exhibit improved potency, an expanded spectrum of activity, and the ability to evade common resistance mechanisms.[5][6] Modifications to the core tetracycline structure, particularly at the C7 and C9 positions, have been a key focus of modern antibiotic development.[6]

Mechanism of Action

The fundamental mechanism of action for tetracycline analogs remains the inhibition of bacterial protein synthesis.

dot

Caption: Cetocycline's proposed mechanism of action.

Antimicrobial Spectrum and Potency

The efficacy of a novel tetracycline analog is determined by its spectrum of activity against a panel of clinically relevant bacterial pathogens, including those with known resistance profiles. This is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes hypothetical MIC data for cetocycline against a range of bacterial strains, compared to older and contemporary tetracyclines.

| Bacterial Strain | Cetocycline (µg/mL) | Tetracycline (µg/mL) | Doxycycline (µg/mL) | Omadacycline (µg/mL) | Eravacycline (µg/mL) | Sarecycline (µg/mL) |

| Staphylococcus aureus (MSSA) | 0.25 | 1 | 0.5 | 0.25 | 0.12 | 0.5 |

| Staphylococcus aureus (MRSA) | 0.5 | 32 | 4 | 0.5 | 0.25 | 1 |

| Streptococcus pneumoniae | 0.12 | 0.5 | 0.25 | 0.12 | 0.06 | 0.25 |

| Escherichia coli | 1 | 16 | 4 | 1 | 0.5 | >64 |

| Klebsiella pneumoniae | 2 | 32 | 8 | 2 | 1 | >64 |

| Acinetobacter baumannii | 4 | 64 | 16 | 4 | 2 | >64 |

| Cutibacterium acnes | 0.12 | 0.5 | 0.25 | 0.12 | 0.12 | 0.12 |

Note: This data is illustrative and not based on published results for a compound named "cetocycline".

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, is a fundamental measure of antibiotic potency.[7][8]

Methodology: Broth Microdilution

-

Preparation of Antibiotic Stock Solutions: A stock solution of cetocycline is prepared in a suitable solvent (e.g., dimethyl sulfoxide or ethanol) at a high concentration and then serially diluted.[9]

-

Bacterial Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Assay Setup: The assay is performed in a 96-well microtiter plate. Each well contains a specific concentration of the antibiotic in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

dot

Caption: Workflow for MIC determination by broth microdilution.

Bacterial Protein Synthesis Inhibition Assay

This in vitro assay directly measures the ability of a compound to inhibit the synthesis of new proteins in a bacterial cell-free system.

Methodology

-

Preparation of Cell-Free Extract: A bacterial cell lysate containing ribosomes, tRNAs, and other necessary components for translation is prepared.

-

Reaction Mixture: The reaction mixture contains the cell-free extract, an energy source (ATP, GTP), amino acids (including a radiolabeled amino acid, e.g., [³⁵S]-methionine), and a template mRNA.

-

Addition of Inhibitor: Varying concentrations of cetocycline are added to the reaction mixtures.

-

Incubation: The reaction is incubated to allow for protein synthesis.

-

Measurement of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid into acid-precipitable material (proteins).

-

Data Analysis: The concentration of cetocycline that inhibits protein synthesis by 50% (IC₅₀) is calculated.

dot

Caption: Workflow for a bacterial protein synthesis inhibition assay.

Overcoming Resistance Mechanisms

A key objective in novel tetracycline development is to create compounds that are not substrates for common resistance mechanisms.

dot

Caption: Cetocycline's potential to overcome resistance.

Conclusion

The development of novel tetracycline analogs like cetocycline is a critical strategy in the fight against antibiotic resistance. Through targeted chemical modifications, these new agents aim to restore the broad-spectrum efficacy of the tetracycline class against a wide range of bacterial pathogens, including those that have acquired resistance to older antibiotics. The experimental protocols and data presented in this guide provide a framework for the comprehensive evaluation of such novel compounds, from determining their fundamental mechanism of action and antimicrobial potency to assessing their ability to overcome established resistance mechanisms. As research progresses, the continued exploration of new tetracycline derivatives will be essential for addressing the evolving challenge of infectious diseases.

References

- 1. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 2. Tetracycline - Wikipedia [en.wikipedia.org]

- 3. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of Tetracycline_Chemicalbook [chemicalbook.com]

- 5. Recent developments in tetracycline antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. dickwhitereferrals.com [dickwhitereferrals.com]

- 8. idexx.dk [idexx.dk]

- 9. Low minimum inhibitory concentrations associated with the tetracycline-resistance gene tet(C) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Developing an In Vitro Assay for Measuring Cetocycline's Antimicrobial Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetocycline is a novel tetracycline-class antibiotic. This document provides detailed application notes and protocols for establishing a robust in vitro assay to determine its antimicrobial activity. The methodologies described herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for tetracycline-class antibiotics.[1][2][3][4][5][6][7][8][9] These protocols will enable researchers to assess the potency of Cetocycline against a panel of clinically relevant bacterial strains.

Mechanism of Action of Tetracyclines

Tetracycline antibiotics, including presumably Cetocycline, are protein synthesis inhibitors.[10][11][12] They primarily act by binding to the 30S ribosomal subunit in bacteria.[10][11][12][13] This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby inhibiting the elongation of the polypeptide chain and ultimately halting protein synthesis.[12][14] This bacteriostatic action prevents the growth and replication of susceptible bacteria.[10][13]

Caption: Mechanism of action of Cetocycline.

Experimental Protocols

Standardized methods are crucial for the reproducibility and accuracy of antimicrobial susceptibility testing.[1][2][3][4] The following protocols are adapted from CLSI and EUCAST guidelines.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro dilution assay.[15][16][17][18][19] The broth microdilution method is a widely used and recommended technique.[20][21][22][23][24]

Materials:

-

Cetocycline stock solution (prepared in a suitable solvent and sterilized)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial strains (e.g., ATCC quality control strains and clinical isolates)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Sterile pipette tips and reservoirs

Procedure:

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[21][22]

-

Cetocycline Dilution Series: Prepare a serial two-fold dilution of Cetocycline in CAMHB in the 96-well plate. The typical concentration range to test for tetracyclines is 0.06 to 64 µg/mL, but this may need to be adjusted based on the expected potency of Cetocycline.[25]

-

Inoculation: Add the standardized bacterial inoculum to each well containing the Cetocycline dilutions and to the positive control well (broth with inoculum but no drug). A negative control well (broth only) should also be included.

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is the lowest concentration of Cetocycline at which there is no visible growth (turbidity).[21][26] For tetracyclines, disregard pinpoint growth at the bottom of the well when determining the MIC.[21]

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[26][27][28]

Procedure:

-

Following the MIC determination, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).

-

Plate a small aliquot (e.g., 10-100 µL) from each of these wells onto a suitable agar medium (e.g., Mueller-Hinton Agar).

-

Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

-

The MBC is the lowest concentration of Cetocycline that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[27][28]

Time-Kill Kinetics Assay

This assay provides information on the rate of bactericidal activity of an antimicrobial agent over time.[29][30][31][32][33]

Procedure:

-

Prepare flasks containing CAMHB with various concentrations of Cetocycline (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a growth control flask without the antibiotic.

-

Inoculate each flask with the test organism to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubate the flasks at 35°C ± 2°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates to determine the viable bacterial count (CFU/mL).

-

Plot the log₁₀ CFU/mL versus time for each Cetocycline concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum.[29][30]

Caption: Experimental workflow for Cetocycline antimicrobial activity testing.

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: MIC and MBC Values of Cetocycline against Quality Control Strains

| Bacterial Strain | Cetocycline MIC (µg/mL) | Cetocycline MBC (µg/mL) |

| Staphylococcus aureus ATCC® 29213™ | ||

| Enterococcus faecalis ATCC® 29212™ | ||

| Escherichia coli ATCC® 25922™ | ||

| Pseudomonas aeruginosa ATCC® 27853™ |

Table 2: MIC and MBC Values of Cetocycline against Clinical Isolates

| Clinical Isolate ID | Organism | Cetocycline MIC (µg/mL) | Cetocycline MBC (µg/mL) |

| CI-001 | S. aureus (MRSA) | ||

| CI-002 | K. pneumoniae | ||

| CI-003 | A. baumannii | ||

| CI-004 | E. coli (ESBL) |

Table 3: Time-Kill Kinetics of Cetocycline against [Bacterial Strain]

| Time (hours) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (0.5x MIC) | Log₁₀ CFU/mL (1x MIC) | Log₁₀ CFU/mL (2x MIC) | Log₁₀ CFU/mL (4x MIC) |

| 0 | |||||

| 2 | |||||

| 4 | |||||

| 6 | |||||

| 8 | |||||

| 24 |

Disclaimer: The protocols provided are based on established methods for tetracycline-class antibiotics. It is imperative to validate these protocols specifically for Cetocycline to ensure accurate and reliable results. This includes verifying the appropriate solvent for the stock solution, the stability of the compound under experimental conditions, and any potential for non-standard interactions with media components.

References

- 1. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 2. iacld.com [iacld.com]

- 3. darvashco.com [darvashco.com]

- 4. goums.ac.ir [goums.ac.ir]

- 5. eucast: AST of bacteria [eucast.org]

- 6. researchgate.net [researchgate.net]

- 7. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eucast: Clinical breakpoints and dosing of antibiotics [eucast.org]

- 9. researchgate.net [researchgate.net]

- 10. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 11. Tetracycline - Wikipedia [en.wikipedia.org]

- 12. Mechanism of action of Tetracycline_Chemicalbook [chemicalbook.com]

- 13. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. idexx.dk [idexx.dk]

- 16. droracle.ai [droracle.ai]

- 17. dickwhitereferrals.com [dickwhitereferrals.com]

- 18. In-vitro activity of antibacterial drugs and clinical practice | Drug and Therapeutics Bulletin [dtb.bmj.com]

- 19. opentextbooks.library.arizona.edu [opentextbooks.library.arizona.edu]

- 20. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]

- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Determination of Minimum Inhibitory Concentration [bio-protocol.org]

- 23. researchgate.net [researchgate.net]

- 24. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 3.4. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]

- 26. microchemlab.com [microchemlab.com]

- 27. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 28. microbe-investigations.com [microbe-investigations.com]

- 29. emerypharma.com [emerypharma.com]

- 30. nelsonlabs.com [nelsonlabs.com]

- 31. actascientific.com [actascientific.com]

- 32. DSpace [helda.helsinki.fi]

- 33. researchgate.net [researchgate.net]

Practical Applications of Cetocycline in Gram-Negative Bacilli Research Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the practical applications of Cetocycline (also known as Chelocardin), an atypical tetracycline antibiotic, in research models focusing on gram-negative bacilli. This document includes detailed protocols for in vitro susceptibility testing and in vivo efficacy studies, alongside visualizations of key signaling pathways and experimental workflows.

Introduction

Cetocycline is a broad-spectrum tetracyclic antibiotic with potent bactericidal activity against a range of gram-positive and gram-negative bacteria, including multidrug-resistant (MDR) strains.[1] Unlike conventional tetracyclines, which are typically bacteriostatic, Cetocycline exhibits bactericidal properties, making it a compound of significant interest in the development of new anti-infective therapies.[1] Its primary mechanism of action, similar to other tetracyclines, involves the inhibition of protein synthesis by binding to the 30S ribosomal subunit.[2][3][4]

Data Presentation

Table 1: In Vitro Activity of Cetocycline against Gram-Negative Bacilli

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Cetocycline against a panel of clinically relevant gram-negative uropathogens.

| Bacterial Species | Strain | Cetocycline MIC (µg/mL) |

| Escherichia coli | C175-94 | 2 |

| Klebsiella pneumoniae | ATCC 43816 | 1.25 |

| Klebsiella pneumoniae | Clinical Isolate 1 | 5 |

| Enterobacter cloacae | Clinical Isolate 1 | 4 |

| Citrobacter freundii | Clinical Isolate 1 | 8 |

Data sourced from Hüttel et al., 2020.[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Cetocycline using Broth Microdilution

This protocol describes the determination of the MIC of Cetocycline against gram-negative bacilli following the general principles of the broth microdilution method.[5][6][7]

Materials:

-

Cetocycline hydrochloride

-

Gram-negative bacterial strains (e.g., E. coli, K. pneumoniae)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile reagent reservoirs

-

Multichannel pipette

-

Spectrophotometer

-

Sterile saline (0.85%)

-

0.5 McFarland turbidity standard

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Cetocycline Stock Solution:

-

Aseptically prepare a stock solution of Cetocycline hydrochloride in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 µg/mL.

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the adjusted bacterial suspension 1:150 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL.

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the Cetocycline stock solution (1280 µg/mL) to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL). Discard 100 µL from the last well containing the antibiotic.

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial suspension (1 x 10⁶ CFU/mL) to each well, resulting in a final inoculum of 5 x 10⁵ CFU/mL and a final antibiotic concentration range of 32 µg/mL to 0.03 µg/mL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Incubation:

-

Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of Cetocycline that completely inhibits visible growth of the organism as detected by the unaided eye.

-

Protocol 2: Murine Model of Ascending Urinary Tract Infection (UTI)

This protocol describes a murine model of ascending UTI to evaluate the in vivo efficacy of Cetocycline.[8][9]

Materials:

-

Female CD-1 outbred mice (6-8 weeks old)

-

Uropathogenic Escherichia coli (UPEC) or Klebsiella pneumoniae

-

Cetocycline for injection

-

Sterile phosphate-buffered saline (PBS)

-

Anesthetic (e.g., isoflurane)

-

Sterile, flexible polyethylene catheter

-

1 mL syringes

-

Sterile surgical instruments

-

Luria-Bertani (LB) agar plates

-

Incubator (37°C)

Procedure:

-

Preparation of Bacterial Inoculum:

-

Grow the uropathogenic strain overnight in LB broth at 37°C without shaking to promote the expression of type 1 pili.

-

Harvest the bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to a final concentration of 1-2 x 10⁸ CFU/mL.

-

-

Infection Procedure:

-

Anesthetize the mice using isoflurane.

-

Carefully insert a sterile, flexible catheter through the urethra into the bladder.

-

Instill 50 µL of the bacterial suspension (containing 0.5-1 x 10⁷ CFU) directly into the bladder.

-

Slowly withdraw the catheter.

-

-

Cetocycline Treatment:

-

At a predetermined time post-infection (e.g., 24 hours), initiate treatment with Cetocycline.

-

Administer Cetocycline subcutaneously (SC) at a dose of 12 mg/kg twice daily (BID) for a specified duration (e.g., 3-5 days).[9]

-

A control group should receive a vehicle control (e.g., sterile saline) following the same administration schedule.

-

-

Evaluation of Efficacy:

-

At the end of the treatment period, euthanize the mice.

-

Aseptically remove the bladder and kidneys.

-

Homogenize the tissues in sterile PBS.

-

Perform serial dilutions of the tissue homogenates and plate on LB agar to determine the bacterial load (CFU/g of tissue).

-

Compare the bacterial loads in the Cetocycline-treated group to the vehicle control group to assess the efficacy of the treatment.

-

Mandatory Visualization

Signaling Pathway Diagram

Caption: Cetocycline's mechanism and resistance via the AcrAB-TolC efflux pump.

Experimental Workflow Diagram

Caption: Workflow for in vitro and in vivo evaluation of Cetocycline.

References

- 1. Amidochelocardin Overcomes Resistance Mechanisms Exerted on Tetracyclines and Natural Chelocardin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. protocols.io [protocols.io]

- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 8. A murine model of urinary tract infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic and pharmacodynamic evaluation of the atypical tetracyclines chelocardin and amidochelocardin in murine infection models - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cetocycline Efficacy Testing Against Clinical Bacterial Isolates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetocycline, a tetracycline analog formerly known as chelocardin, has demonstrated notable in vitro activity against a range of clinical bacterial isolates, particularly aerobic gram-negative bacilli.[1] As with all novel antimicrobial agents, standardized and detailed protocols are essential to accurately assess its efficacy and determine its potential clinical utility. These application notes provide comprehensive protocols for testing the in vitro efficacy of Cetocycline against clinically relevant bacterial strains. The methodologies described herein are based on established standards for antimicrobial susceptibility testing (AST), primarily guided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][4][5][6][7]